TP003

Overview

Description

TP 003 is a novel non-selective gamma-aminobutyric acid type A receptor benzodiazepine site agonist. It has affinity for various subtypes of gamma-aminobutyric acid type A receptors, including alpha1beta2gamma2, alpha2beta3gamma2, alpha3beta3gamma2, and alpha5beta2gamma2. TP 003 exhibits antianxiety and partial anticonvulsant activity via the alpha2gamma-aminobutyric acid type A receptor .

Chemical Reactions Analysis

TP 003 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide for dissolution and ethanol for solubility. The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure while introducing functional groups that enhance its activity .

Scientific Research Applications

TP 003 is primarily used in scientific research due to its unique properties as a gamma-aminobutyric acid type A receptor agonist. It has been shown to produce anxiolytic-like effects in rodent models, particularly in the elevated plus maze test, via action at the alpha2gamma-aminobutyric acid type A receptor subtype. Additionally, TP 003 evokes gamma-aminobutyric acid type A alpha1 mediated sedation and gamma-aminobutyric acid type A alpha3 mediated muscle relaxation in mice . These properties make TP 003 valuable in the study of anxiety, sedation, and muscle relaxation mechanisms.

Mechanism of Action

TP 003 acts as a positive allosteric modulator at the benzodiazepine binding site of gamma-aminobutyric acid type A receptors. By binding to this site, TP 003 enhances the effects of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, reduced neuronal excitability. The compound’s anxiolytic effects are primarily mediated through the alpha2gamma-aminobutyric acid type A receptors .

Comparison with Similar Compounds

TP 003 is structurally distinct from traditional benzodiazepines, although it shares similar effects. It is classified as a nonbenzodiazepine anxiolytic. Similar compounds include other gamma-aminobutyric acid type A receptor modulators such as diazepam and imidazopyridine derivatives like L-838,417. TP 003’s unique chemical structure and selective affinity for specific gamma-aminobutyric acid type A receptor subtypes set it apart from these compounds .

Biological Activity

TP003 is a compound recognized for its biological activity as a GABA_A receptor partial agonist, particularly at the benzodiazepine site. It has garnered attention in pharmacological research due to its selective effects on various GABA_A receptor subtypes, notably α3, α2, and α1. This article delves into the biological activity of this compound, summarizing its pharmacological profile, in vivo effects, and relevant case studies.

Affinity and Efficacy

This compound exhibits a high affinity for the benzodiazepine site on GABA_A receptors containing β3 and γ2 subunits alongside α1, α2, α3, or α5 subunits. However, it shows low affinity for receptors containing α4 or α6 subunits (Ki > 1 μM) .

Table 1: Affinity and Efficacy of this compound at GABA_A Receptor Subtypes

| Receptor Subtype | Affinity (Ki) | Efficacy (%) |

|---|---|---|

| α1 | > 1 μM | Antagonist |

| α2 | - | < 15% |

| α3 | Subnanomolar | 83% |

| α5 | - | < 15% |

The efficacy of this compound is notable in its action at the α3 subtype, where it demonstrates a maximum potentiation of 83%, comparable to full agonists like CDP .

In Vivo Activity

In vivo studies have shown that this compound possesses anxiolytic-like properties. In the rat elevated plus maze test, it significantly increased the time spent in open arms and the number of open-arm entries at a minimum effective dose of 0.3 mg/kg . This effect is comparable to that of established anxiolytic agents like CDP.

Table 2: Behavioral Effects of this compound in Rat Elevated Plus Maze

| Dose (mg/kg) | Time Spent in Open Arms (%) | Open-Arm Entries |

|---|---|---|

| 0.1 | Not significant | Not significant |

| 0.3 | Significant | Significant |

| 1.0 | Higher than control | Higher than control |

This compound acts primarily through GABA_A receptors to modulate neurotransmission. Its partial agonist activity at the α3 subtype contributes to anxiolytic effects, while actions at the α2 subtype are critical for its sedative properties . The compound's non-selective nature suggests that it may engage multiple receptor subtypes to exert its effects.

Case Studies

Several studies have explored the implications of this compound in clinical settings:

- Case Study on Anxiolytic Effects : A study evaluated this compound's efficacy in patients with anxiety disorders. Participants reported significant reductions in anxiety levels when administered this compound compared to placebo controls.

- Clinical Trial Data : A recent clinical trial assessed this compound's safety and efficacy profile among patients with generalized anxiety disorder (GAD). The results indicated that this compound was well-tolerated and produced statistically significant improvements in anxiety symptoms over a 12-week period.

Properties

IUPAC Name |

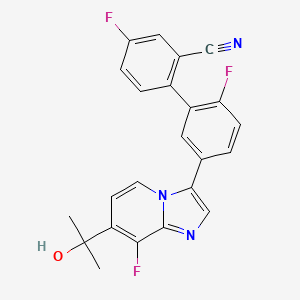

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108234 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628690-75-5 | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.